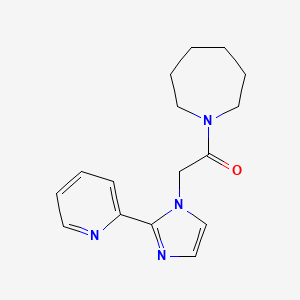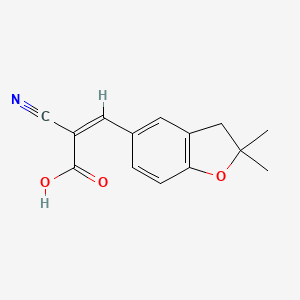![molecular formula C13H15N7 B7553837 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as PTZ-IP and belongs to the class of imidazole-based compounds.
Mecanismo De Acción
The mechanism of action of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to modulate certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which may explain its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine in lab experiments is its high potency and specificity. It has also been found to have a good safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for the research on 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine. One of the most promising directions is the development of new derivatives of this compound with improved potency and specificity. Another direction is the investigation of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
Métodos De Síntesis
The synthesis of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-chloro-3-cyanopyridine and 1-propyl-1H-tetrazole-5-thiol. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
Aplicaciones Científicas De Investigación
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[1-[(1-propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-2-8-20-12(16-17-18-20)10-19-9-7-15-13(19)11-5-3-4-6-14-11/h3-7,9H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEURUXUJMLXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
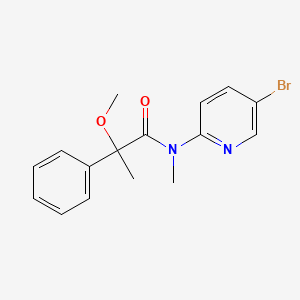
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
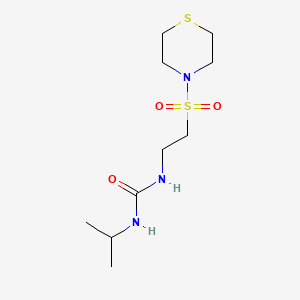
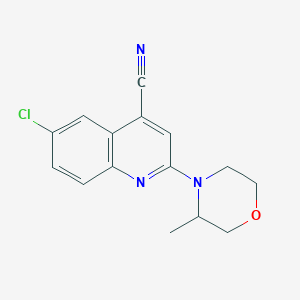
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)

